exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane: is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protected aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the bicyclic structure. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups at the aminomethyl position.
Scientific Research Applications
Chemistry: In chemistry, exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The Boc-protected aminomethyl group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets or participate in further chemical reactions . The bicyclic structure provides rigidity and stability, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
- 8-aminomethyl-3-boc-3-azabicyclo[3.2.1]octane hydrochloride
- 8-oxabicyclo[3.2.1]octane
- 11-oxatricyclo[5.3.1.0]undecane
Uniqueness: exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane is unique due to its specific Boc-protected aminomethyl group and bicyclic structure. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-6-10-4-5-11(7-9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVQNCGGFFBHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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